Aggregation Propensity in Aqueous Solution: 5.8× Stronger Dimerization Than Crystal Violet
The dimerization equilibrium constant (K₁) for the ethyl violet cation in water is 3970 M⁻¹, compared with 680 M⁻¹ for crystal violet—a factor of 5.8× [1]. Trimerization constants (K₂) are 1180 M⁻¹ vs. 730 M⁻¹ (1.6× higher), respectively [1]. The resolved dimer/trimer spectra retain approximately the same integrated absorptivity per mole of dye as the monomer, indicating that excitonic coupling rather than hypochromism dominates the spectral perturbation upon aggregation [1].
| Evidence Dimension | Dimerization equilibrium constant (K₁) in aqueous solution |
|---|---|
| Target Compound Data | K₁ = 3970 M⁻¹; K₂ (trimerization) = 1180 M⁻¹ |
| Comparator Or Baseline | Crystal Violet: K₁ = 680 M⁻¹; K₂ = 730 M⁻¹ |
| Quantified Difference | K₁ ratio: 3970 / 680 = 5.8× higher for ethyl violet; K₂ ratio: 1180 / 730 = 1.6× higher |
| Conditions | Aqueous solution; multiwavelength linear regression of concentration-dependent absorbance data |
Why This Matters
Users requiring precise control of monomer/dimer populations for nonlinear optical, sensing, or photodynamic applications must account for the ~6× enhanced aggregation propensity of this compound relative to crystal violet.
- [1] Lueck, H. B.; Rice, B. L.; McHale, J. L. Aggregation of triphenylmethane dyes in aqueous solution: Dimerization and trimerization of crystal violet and ethyl violet. Spectrochimica Acta Part A: Molecular Spectroscopy 1992, 48 (6), 819–828. View Source
